Cas no 2049867-17-4 (3-(5-methylpyrazin-2-yl)prop-2-en-1-ol)

3-(5-Methylpyrazin-2-yl)prop-2-en-1-ol is a versatile chemical intermediate featuring a pyrazine core with a methyl substituent and a propenol side chain. Its structure combines aromatic character with a reactive hydroxyl group, making it valuable for synthetic applications in pharmaceuticals, agrochemicals, and specialty chemistry. The conjugated double bond enhances its utility in cross-coupling reactions, while the hydroxyl group allows for further functionalization. The methyl group on the pyrazine ring can influence electronic properties, aiding in fine-tuning reactivity. This compound is particularly useful in the development of heterocyclic scaffolds, offering a balance of stability and reactivity for advanced organic synthesis.
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol structure
2049867-17-4 structure
Product name:3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
CAS No:2049867-17-4
MF:C8H10N2O
MW:150.177801609039
CID:6405813
PubChem ID:68236295

3-(5-methylpyrazin-2-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
    • SCHEMBL12301389
    • 2049867-17-4
    • EN300-1819360
    • SCHEMBL18248211
    • Inchi: 1S/C8H10N2O/c1-7-5-10-8(6-9-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3/b3-2+
    • InChI Key: ANTVUULOSRDDRC-NSCUHMNNSA-N
    • SMILES: OC/C=C/C1C=NC(C)=CN=1

Computed Properties

  • Exact Mass: 150.079312947g/mol
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46Ų
  • XLogP3: 0

3-(5-methylpyrazin-2-yl)prop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819360-0.1g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
0.1g
$943.0 2023-09-19
Enamine
EN300-1819360-1g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
1g
$1070.0 2023-09-19
Enamine
EN300-1819360-10g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
10g
$4606.0 2023-09-19
Enamine
EN300-1819360-1.0g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
1g
$1070.0 2023-06-03
Enamine
EN300-1819360-0.25g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
0.25g
$985.0 2023-09-19
Enamine
EN300-1819360-0.05g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
0.05g
$900.0 2023-09-19
Enamine
EN300-1819360-5.0g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
5g
$3105.0 2023-06-03
Enamine
EN300-1819360-10.0g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
10g
$4606.0 2023-06-03
Enamine
EN300-1819360-0.5g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
0.5g
$1027.0 2023-09-19
Enamine
EN300-1819360-2.5g
3-(5-methylpyrazin-2-yl)prop-2-en-1-ol
2049867-17-4
2.5g
$2100.0 2023-09-19

Additional information on 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol

Professional Introduction to 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol (CAS No. 2049867-17-4)

3-(5-methylpyrazin-2-yl)prop-2-en-1-ol, chemically designated by the CAS number 2049867-17-4, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of a 5-methylpyrazin-2-yl substituent and a prop-2-en-1-ol moiety imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The structural features of 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol contribute to its versatility in various applications. The pyrazine ring is known for its stability and ability to interact with biological targets, making it a common scaffold in medicinal chemistry. The methyl group at the 5-position enhances lipophilicity, which can improve membrane permeability and bioavailability of associated molecules. Additionally, the prop-2-en-1-ol functional group provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in pyrazine derivatives due to their potential pharmacological activities. Studies have demonstrated that compounds containing the pyrazine moiety exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, recent studies have explored its utility in creating small-molecule inhibitors that interact with specific enzymes involved in cancer progression. The ability to modify the prop-2-en-1-ol group allows for fine-tuning of physicochemical properties, optimizing drug-like characteristics such as solubility and binding affinity.

The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for drug candidates. The combination of the pyrazine ring and the methyl-substituted alkene provides multiple sites for functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. This approach has been instrumental in identifying lead compounds with therapeutic potential.

Beyond pharmaceutical applications, 3-(5-methylpyrazin-2-yl)prop-2-en-1-ol finds utility in agrochemical research. Pyrazine derivatives have been investigated for their herbicidal and pesticidal properties, offering new avenues for crop protection strategies. The unique chemical structure of this compound allows it to interact with biological pathways in plants and pests, providing selective toxicity.

The synthesis of 3-(5-methylpyrazin-2-ylo propen -1 -ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include condensation reactions to form the pyrazine ring, followed by alkylation and hydroxylation to introduce the desired functional groups. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.

In conclusion, 3-(5-methylpyrazin -2 -ylo propen -1 -ol (CAS No. 2049867 -17 -4) is a versatile compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse applications, from drug development to crop protection. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly important role in scientific innovation.

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